2,2-Dibromo-2-fluoroacetamide
Overview
Description
2,2-Dibromo-2-fluoroacetamide is a halogenated amide compound with the chemical formula C₂H₂Br₂FNO and a molecular weight of 234.85 g/mol . It is a white crystalline solid that is soluble in water and organic solvents. This compound has gained significant attention in various fields of research due to its unique chemical structure and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dibromo-2-fluoroacetamide can be synthesized by reacting 2-cyanoacetamide with bromine in the presence of hydrogen peroxide. The hydrogen peroxide acts as an oxidant, converting the byproduct hydrogen bromide back into bromine, allowing for its recycling within the reaction.
Industrial Production Methods
The industrial production of this compound involves the use of readily available raw materials and efficient reaction conditions. The process typically includes the use of bromine and hydrogen peroxide as key reagents, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromo-2-fluoroacetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Hydrogen peroxide and other oxidizing agents can be used.
Reduction Reactions: Reducing agents such as sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce various oxidized forms of the compound.
Scientific Research Applications
2,2-Dibromo-2-fluoroacetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,2-Dibromo-2-fluoroacetamide involves its interaction with thiol groups of proteins, such as cysteine or glutathione . This interaction leads to the formation of disulfide bonds and the consequent irreversible protein damage . The compound’s electrophilic nature allows it to react with nucleophilic sites in biological molecules, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
Ethyl bromodifluoroacetate: This compound is similar in structure and contains a CF₂ unit.
2,2-Dibromo-2-fluoroacetonitrile: Another related compound with similar halogenation patterns.
Uniqueness
2,2-Dibromo-2-fluoroacetamide is unique due to its specific combination of bromine and fluorine atoms, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2,2-dibromo-2-fluoroacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Br2FNO/c3-2(4,5)1(6)7/h(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOMCDMGDPUVMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(Br)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Br2FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70604150 | |
Record name | 2,2-Dibromo-2-fluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70604150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.85 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7663-25-4 | |
Record name | 2,2-Dibromo-2-fluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70604150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential synthetic applications of 2,2-dibromo-2-fluoroacetamide in organic chemistry?
A1: Research demonstrates that this compound serves as a versatile reagent for constructing valuable fluorinated molecules. [, ] Specifically, it participates in diethylzinc-mediated reactions with aldehydes, ketones, or imines. Interestingly, the reaction outcome is influenced by the nature of the amide substituent.
Q2: How is the stereochemistry of the products controlled in reactions involving this compound?
A2: Studies utilizing X-ray analysis have confirmed the stereochemical outcome of reactions involving this compound. [, ] The diethylzinc-mediated addition to carbonyl compounds leads to the formation of (Z)-α-fluoroacrylamides, indicating a selective control over the double bond geometry. This stereoselectivity is likely governed by the reaction mechanism and steric factors during the formation of the carbon-carbon double bond. Further investigations into the reaction mechanism could provide a more detailed understanding of this stereochemical control, enabling the development of even more selective transformations.
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